molecular formula C11H21N5O3 B1665769 Arginylproline CAS No. 2418-69-1

Arginylproline

Cat. No. B1665769
CAS RN: 2418-69-1
M. Wt: 271.32 g/mol
InChI Key: LQJAALCCPOTJGB-YUMQZZPRSA-N
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Description

Arginylproline is a dipeptide composed of arginine and proline . It is an incomplete breakdown product of protein digestion or protein catabolism .


Molecular Structure Analysis

The molecular weight of Arginylproline is 271.32 g/mol and its formula is C11H21N5O3 . It’s also known that Arginylproline is a dipeptide, which means it’s composed of two amino acids joined by a peptide bond .


Physical And Chemical Properties Analysis

Arginylproline has a molecular weight of 271.32 g/mol and its formula is C11H21N5O3 . The physical and chemical properties of a substance can be observed or measured without changing the identity of the substance .

Scientific Research Applications

  • Metabolic Engineering for L-arginine Production : Research in microbial cell factories has explored the metabolic engineering of microorganisms for the production of L-arginine and its derivatives. This involves enhancing the production of L-arginine, which is crucial for medicinal and industrial applications. The study delves into strategies for improving the production of L-arginine through genetic modifications and understanding the biosynthesis and regulation of arginine in prokaryotes. Additionally, the potential for producing derivatives like L-ornithine and putrescine, which have medical and industrial uses, is discussed (Shin & Lee, 2014).

  • Arginine Metabolism and its Role in Health and Disease : A study on arginine metabolism highlights its role in synthesizing not only proteins but also other compounds like nitric oxide, urea, polyamines, proline, glutamate, and creatine. This comprehensive review discusses the complex patterns of interaction among enzymes that regulate arginine metabolism. Such knowledge is vital for understanding arginine's metabolic fates in different physiological and pathological conditions (Wu & Morris, 1998).

  • Arginine's Role in Wound Healing and Immune Responses : Arginine's effectiveness in enhancing wound healing and immune function has been studied extensively. Oral supplementation of arginine has shown promising results in improving collagen synthesis and T-cell function in human volunteers. These findings suggest the potential clinical benefits of arginine in wound healing and immune responses (Barbul et al., 1990).

  • Arginine Nutrition and Pharmacotherapy : The study emphasizes arginine's significance as a precursor for various biologically important molecules. It suggests classifying arginine as an essential amino acid for young mammals and as conditionally essential for adults under certain conditions. The therapeutic potential of arginine in various health conditions, including cardiovascular, reproductive, pulmonary, and immune functions, is highlighted (Flynn et al., 2002).

  • Arginine in Cancer Treatment : Research on arginine metabolism in cancer has uncovered its critical role in tumorigenesis and tumor metabolism. The study discusses arginine's involvement in the synthesis of nitric oxide, polyamines, nucleotides, proline, and glutamate, and how targeting extracellular arginine can trigger apoptosis in certain cancer types. This provides a new perspective on arginine deprivation and argininosuccinate synthetase expression in cancer treatment (Delage et al., 2010).

  • with arginine, omega-3 fatty acids, and RNA in the early postoperative phase showed improved hydroxyproline synthesis and surgical wound healing. This suggests arginine's significant role in enhancing recovery post-surgery (Farreras et al., 2005).
  • Arginine in Cardiovascular Health and Aging : A study on the anti-aging effects of L-arginine revealed its diverse metabolic roles and potential pharmacological benefits. Its consumption in doses larger than normal dietary intake has shown benefits in reducing the risk of cardiovascular diseases, improving immune response, and inhibiting gastric hyperacidity. This research underlines the significant anti-aging benefits of L-arginine, surpassing many other pharmaceutical agents (Gad, 2010).

  • Arginine and Wound Healing in Ornithine Supplementation : Arginine's metabolite, ornithine, has also been studied for its impact on wound healing. Supplementing ornithine in diets showed enhanced wound healing and collagen deposition, suggesting that ornithine shares many of arginine's biopharmacologic effects. This study indicates the potential benefits of ornithine supplementation in wound healing processes (Shi et al., 2002).

  • Arginine in the Critical Care Setting : In critical care, arginine becomes conditionally essential during periods of hypermetabolic stress. Research in this area suggests arginine's important role in intermediary metabolism in critically ill patients. However, the literature presents mixed views on its use in clinical settings, indicating the need for further objective analysis to evaluate arginine's potential role in critical care (Zhou & Martindale, 2007).

  • Arginine Bioprobe for Efficient Detection : A novel arginine bioprobe based on fluorescence resonance energy transfer has been developed for efficient and economical detection of arginine. This bioprobe system, employing up-conversion phosphor and gold nanoparticles, demonstrates a new method for quantitative determination of arginine by measuring fluorescence intensity. This advancement in bioprobe technology enhances the detection and analysis of arginine in various research applications (Wu et al., 2019).

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N5O3/c12-7(3-1-5-15-11(13)14)9(17)16-6-2-4-8(16)10(18)19/h7-8H,1-6,12H2,(H,18,19)(H4,13,14,15)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJAALCCPOTJGB-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178886
Record name Arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arginylproline

CAS RN

2418-69-1
Record name Arg-Pro
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2418-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028717
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
WM Mitchell - Science, 1968 - science.org
Hydrolysis at Arginylproline in Page 1 control value (Fig. lA). Since this finding suggested that the decrease was at the level of uridylate kinase, we repeated the experiment with 3H-5…
Number of citations: 26 www.science.org
EP Krysin, VN Karelskii, AA Antonov… - Chemistry of Natural …, 1979 - Springer
The paper gives the results of the synthesis of the tripeptide arginyl-arginylproline performed with the use of various condensing agents. N α -tert-Butoxycarbonyl-N ω -nitroarginine was …
Number of citations: 2 link.springer.com
Y KASAHARA, N FUJII, H NAKA… - Biomedical Research, 1982 - jstage.jst.go.jp
… Peptides with N-terminal glycylproline-, arginylproline-, or lysylproline-sequence are the preferred substrates (12). The enzyme was present in the sera of various mammals including …
Number of citations: 9 www.jstage.jst.go.jp
K ARAKI, S TACHIBANA, M UCHIYAMA… - Chemical and …, 1975 - jstage.jst.go.jp
… fission of arginylproline bond and tryptophanylisoleucine bond. The possibility of arginylproline bond was … This sug— gested that the peptide had a sequence of arginylproline bond. …
Number of citations: 68 www.jstage.jst.go.jp
AC Ferrasi, R Puttini, AF Galvani… - International Journal of …, 2023 - mdpi.com
… Seven GB biomarkers were identified, some of which were unprecedented biomarkers for GB, including arginylproline (m/z 294), 5-hydroxymethyluracil (m/z 143), and N-…
Number of citations: 1 www.mdpi.com
T Kato, T Nagatsu, T Kimura, S Sakakibara - Biochemical medicine, 1978 - Elsevier
We have synthesized a new fluorogenic substrate, 7-(Gly-Pro)-4-methylcoumarinamide, for X-prolyl dipeptidyl-aminopeptidase. Release of 7-amino-4-methylcoumarin by the enzymatic …
Number of citations: 108 www.sciencedirect.com
K Kojima, T Hama, T Kato, T Nagatsu - Journal of Chromatography A, 1980 - Elsevier
… However, since -a Iysylpr&ne or arginylproline sequence can be found in various bio!ogicz!Iy active peptide& the enzyme could have some physiolo&al roks in the degxzdation of …
Number of citations: 90 www.sciencedirect.com
P Kuzaj, J Kuhn, RD Michalek, ED Karoly, I Faust… - PLoS …, 2014 - journals.plos.org
… As shown in Figure 5, two polypeptides and arginylproline were significantly increased in PXE … The same trend was also observed for arginylproline with significantly higher amounts in …
Number of citations: 21 journals.plos.org
WH Porter, LW Cunningham, WM Mitchell - Journal of Biological Chemistry, 1971 - ASBMB
… of the remarkable specificity of clostripain and an indication for a unique catalytic mechanism as well, is t,he relatively more rapid rate of hydrolysis of the trypsin-resistant arginylproline …
Number of citations: 74 www.jbc.org
T Nagatsu, M Hino, H Fuyamada, T Hayakawa… - Analytical …, 1976 - Elsevier
We have synthesized several new chromogenic substrates, p-nitroanilides of the dipeptides, Gly-Pro, Ala-Pro, Lys-Pro, Arg-Pro, Glu-Pro, and Asp-Pro, for X-prolyl dipeptidyl-…
Number of citations: 378 www.sciencedirect.com

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